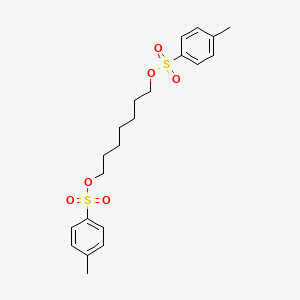
Heptane-1,7-diyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C21H28O6S2. It is a derivative of heptane, where two 4-methylbenzenesulfonate groups are attached to the first and seventh carbon atoms of the heptane chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted heptane derivatives.
Reduction: Heptane-1,7-diol.
Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: As a cross-linking agent in the preparation of polymers.
Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: As a precursor in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptane-1,7-diol: The parent diol compound.
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): A similar compound with chlorobenzenesulfonate groups instead of methylbenzenesulfonate.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): A similar compound with a hexane backbone instead of heptane.
Uniqueness
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structure, which allows for selective functionalization at the terminal positions of the heptane chain. This property makes it a valuable intermediate in organic synthesis and polymer chemistry.
Propriétés
Numéro CAS |
40235-95-8 |
|---|---|
Formule moléculaire |
C21H28O6S2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3 |
Clé InChI |
UKHINTOEWWXNAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


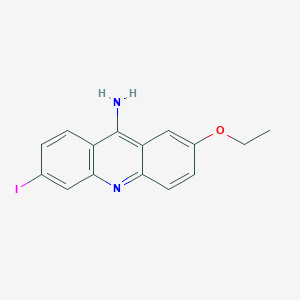
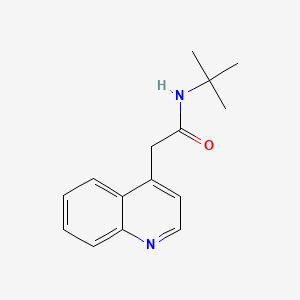

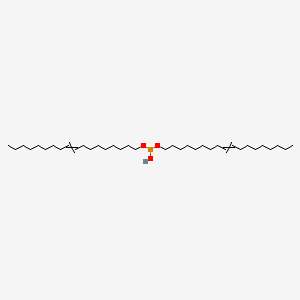
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
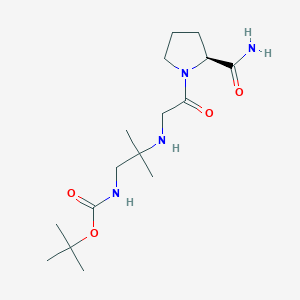

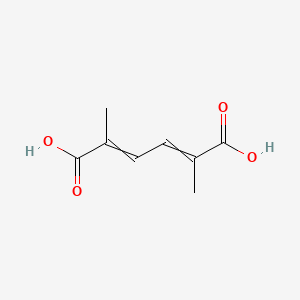
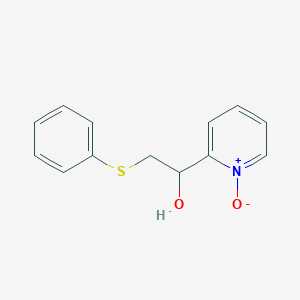
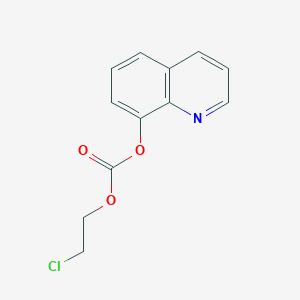
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

